molecular formula C23H22N2O3S B11187982 3'-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

3'-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11187982
M. Wt: 406.5 g/mol
InChI Key: VFCLHRQOXCAHOE-UHFFFAOYSA-N
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Description

3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves multiple steps. One common approach is the cyclization of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with appropriate thiazolidine derivatives . The reaction conditions typically involve the use of catalysts such as aluminum trichloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrazine hydrate in aqueous medium.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular processes, making it a potential therapeutic agent for diseases involving abnormal kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione apart is its spiro linkage, which imparts unique chemical and biological properties. This structural feature can enhance its stability and specificity in binding to molecular targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-9',11',11'-trimethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione

InChI

InChI=1S/C23H22N2O3S/c1-14-12-22(2,3)25-20-17(14)6-5-7-18(20)23(21(25)27)24(19(26)13-29-23)15-8-10-16(28-4)11-9-15/h5-12H,13H2,1-4H3

InChI Key

VFCLHRQOXCAHOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)OC)(C)C

Origin of Product

United States

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